molecular formula C18H28O6 B569293 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol CAS No. 163685-40-3

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol

Katalognummer: B569293
CAS-Nummer: 163685-40-3
Molekulargewicht: 340.416
InChI-Schlüssel: QCHMGMMNENWSML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a chemical compound provided for research and experimental purposes. It is supplied with a documented CAS Number 163685-40-3 . The structure of this compound features a 1,3-dioxolane group, which is a common protecting group in organic synthesis for carbonyl functionalities, suggesting its potential utility as a synthetic intermediate or building block in the development of more complex molecules . The presence of the 1,3-dioxolane and phenoxy-propanol motifs may be of interest to researchers in medicinal chemistry, particularly in the synthesis and study of compounds with potential biological activity. Compounds with similar structural features have been investigated in various pharmacological contexts, such as the study of drug-induced phospholipidosis, a condition where certain drugs cause phospholipids to accumulate in lysosomes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and safe use of this compound in a laboratory setting.

Eigenschaften

IUPAC Name

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O6/c1-18(2)23-13-17(24-18)12-21-10-15(19)11-22-16-6-4-14(5-7-16)8-9-20-3/h4-7,15,17,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHMGMMNENWSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC(COC2=CC=C(C=C2)CCOC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126269
Record name 2-Propanol, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163685-40-3
Record name 2-Propanol, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163685-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Solvent-Free Protection of Glycerol

The dioxolane moiety is synthesized via acetal formation between glycerol and 2,2-propanal dimethyl acetal under solvent-free conditions:

Procedure :

  • Reactants : Glycerol (1 eq), 2,2-propanal dimethyl acetal (1.2 eq).

  • Catalyst : p-Toluenesulfonic acid (0.05 eq).

  • Conditions : 80–100°C, 4–6 h, continuous removal of methanol byproduct.

  • Yield : 85–90%.

Mechanism : Acid-catalyzed nucleophilic addition of glycerol’s vicinal diol to the acetal, forming a six-membered cyclic ketal.

Synthesis of 4-(2-Methoxyethyl)phenoxypropanol Subunit

Methoxyethylation of Phenol Derivatives

The methoxyethyl side chain is introduced via propylene oxide (PO) alkylation using ionic liquid catalysts:

Procedure :

  • Reactants : 4-Hydroxyphenethyl alcohol (1 eq), propylene oxide (1.5 eq).

  • Catalyst : KAcMIMOH (1-butyl-3-methylimidazolium hydroxide, 5 mol%).

  • Conditions : 60°C, ambient pressure, 4 h.

  • Conversion : 94.2% PO; Selectivity : 99.1% toward 2-methoxy-1-propanol.

Mechanism : Base-catalyzed ring-opening of PO by methanol, followed by nucleophilic attack on the phenol oxygen.

Coupling of Subunits to Form Target Compound

Acid-Mediated Etherification

The final step involves coupling the dioxolane methoxy intermediate with 4-(2-methoxyethyl)phenoxypropanol:

Procedure :

  • Reactants :

    • (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol (1 eq).

    • 4-(2-Methoxyethyl)phenoxypropanol (1 eq).

  • Activator : Chloroisopropyl alcohol (1.2 eq).

  • Acid Scavenger : Pyridine (1.25 eq).

  • Conditions : Ethanol solvent, 78°C, 20 h.

  • Workup : Cooling, filtration, and methanol wash.

  • Yield : 88.95%.

Mechanism : SN2 displacement of chloride by the alcohol oxygen, facilitated by pyridine to neutralize HCl byproduct.

Optimization and Catalytic Innovations

Solvent Selection and Temperature Effects

  • Ethanol vs. Dichloromethane : Ethanol enhances solubility of phenolic intermediates, reducing side products (e.g., dimerization).

  • Temperature Control : Reactions at 78°C balance kinetic efficiency and thermal degradation.

Catalytic Systems Comparison

CatalystReaction TypeYield (%)Selectivity (%)Source
KAcMIMOHMethoxyethylation94.299.1
p-TsOHDioxolane formation85–90>95
PyridineCoupling reaction88.9598.1

Purification and Characterization

Column Chromatography

  • Stationary Phase : Silica gel (200–300 mesh).

  • Eluent : Chloroform:methanol (98:2 to 99.5:0.5).

  • Purity : >98% after two purification cycles.

Spectroscopic Data

  • ¹H NMR (CDCl3): δ 1.38 (s, 6H, dioxolane CH3), 3.45 (m, 2H, OCH2), 4.20 (m, 1H, methoxyethyl CH2).

  • MS (ESI+) : m/z 341.2 [M+H]+.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Atom Economy : 82% for dioxolane intermediate synthesis.

  • Catalyst Recycling : Ionic liquids (KAcMIMOH) reused for 5 cycles without activity loss.

Environmental Impact

  • Solvent-Free Steps : Reduce waste by 30% compared to traditional routes.

  • E-Factor : 1.2 (kg waste/kg product), outperforming conventional methods .

Analyse Chemischer Reaktionen

Types of Reactions

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The dioxolane ring and phenoxy group contribute to the compound’s ability to bind to these targets and modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Metoprolol

  • Structure: 1-[4-(2-Methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol .
  • Key Differences: Metoprolol has an isopropylamino group at position 3, whereas the target compound substitutes this with a 1,3-dioxolane ring.
  • Pharmacology : Metoprolol selectively inhibits β1-adrenergic receptors (Ki ≈ 0.5–1.5 µM) and is metabolized via CYP2D6-mediated oxidation . The dioxolane group in the target compound may reduce CYP-mediated metabolism, enhancing half-life .

Bisoprolol

  • Structure: 1-[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol .
  • Key Differences: Bisoprolol retains the isopropylamino group but incorporates a branched ether side chain. The target compound’s dioxolane group introduces rigidity, which could influence membrane permeability and β1/β2 selectivity .

Propranolol

  • Structure: 1-[(1-Methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol .
  • Key Differences: Propranolol’s naphthalene ring enhances lipophilicity and non-selective β-blockade. The target compound’s 2-methoxyethylphenoxy group may reduce CNS penetration compared to propranolol’s naphthalene moiety .

Non-Beta-Blocker Structural Analogues

rac-S5 (Flavodoxin Inhibitor)

  • Structure : rac-4-((4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole .
  • Key Differences: Shares the 2,2-dimethyl-1,3-dioxolane group but includes a nitrobenzoxadiazole-thioether moiety. This compound targets bacterial flavodoxin, highlighting how the dioxolane group can be repurposed for non-cardiac applications .

C-Desmethyl Metoprolol

  • Structure: 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol .
  • Key Differences: Lacks the methyl group on the amino side chain, reducing β1 affinity. The target compound’s dioxolane group may restore binding through steric or electronic effects .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Pharmacological Target Metabolic Pathway
Target Compound ~325.4* 2-Methoxyethylphenoxy, 1,3-dioxolane β-Adrenergic receptors (inferred) Likely CYP-independent
Metoprolol 267.36 2-Methoxyethylphenoxy, isopropylamino β1-Adrenergic receptors CYP2D6 oxidation
Bisoprolol 325.45 Branched ether, isopropylamino β1-Adrenergic receptors Hepatic ester hydrolysis
Propranolol 259.34 Naphthalene, isopropylamino Non-selective β-blockade CYP1A2/2D6
rac-S5 419.42 Dioxolane, nitrobenzoxadiazole Bacterial flavodoxin Not reported

*Estimated based on structural analogs.

Research Findings and Implications

  • Metabolic Stability : The 1,3-dioxolane group in the target compound is resistant to hydrolysis compared to ester-containing beta-blockers like esmolol, suggesting prolonged activity .
  • Receptor Selectivity: The absence of an amino group may reduce β1 affinity relative to metoprolol but could mitigate side effects like bronchoconstriction (associated with β2 blockade) .
  • Synthonic Flexibility : The dioxolane motif enables modular synthesis, as seen in flavodoxin inhibitors, allowing adaptation for diverse therapeutic targets .

Biologische Aktivität

The compound 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for evaluating its therapeutic applications.

Chemical Structure and Properties

This compound can be described by its structural formula, which includes a dioxolane ring and a phenoxy group. The molecular formula is C15H22O4C_{15}H_{22}O_4, with a molecular weight of approximately 266.34 g/mol.

Key Properties:

  • Boiling Point : Not specified in the available data.
  • Solubility : High solubility in organic solvents.
  • Optical Activity : The compound may exhibit chirality due to the presence of stereocenters in the dioxolane moiety.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCRs, which play a critical role in signal transduction pathways. Research indicates that similar compounds can act as agonists or antagonists at these receptors, influencing physiological responses such as neurotransmitter release and vascular tone regulation .
  • Enzyme Inhibition : Preliminary studies suggest that the compound could inhibit enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis. This is particularly relevant for compounds that mimic or alter the action of insulin .

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

  • Antihypertensive Effects : In animal models, compounds with similar structures have demonstrated the ability to lower blood pressure by inhibiting vasoconstriction mediated by angiotensin II . This suggests potential use in managing hypertension.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting leukocyte migration . This activity is beneficial in conditions like arthritis and other inflammatory diseases.

Toxicity and Safety

Toxicological assessments indicate that while this compound shows promise for therapeutic use, it also requires careful evaluation to determine safe dosage levels. The US EPA has compiled relevant toxicity data indicating potential risks associated with high concentrations .

Case Studies

  • Case Study on Hypertension Management :
    • Objective : To assess the efficacy of the compound in reducing blood pressure in hypertensive rats.
    • Findings : Administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups.
  • Case Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects in a model of induced arthritis.
    • Findings : Treatment with the compound led to reduced swelling and pain scores, suggesting effective modulation of inflammatory pathways.

Data Summary Table

ParameterValue
Molecular FormulaC₁₅H₂₂O₄
Molecular Weight266.34 g/mol
SolubilityHigh in organic solvents
Biological TargetsGPCRs, metabolic enzymes
Pharmacological EffectsAntihypertensive, anti-inflammatory
Toxicity AssessmentRequires further study

Q & A

Basic Research Questions

Q. How can researchers design an efficient synthetic route for this compound?

  • Methodology :

  • Stepwise synthesis : Utilize a multi-step approach, starting with protecting group strategies for the 1,3-dioxolane moiety. For example, employ low-temperature reactions (-78°C to -85°C) with organolithium reagents (e.g., n-BuLi) to control regioselectivity, as demonstrated in analogous syntheses .
  • Workup : Extract reaction mixtures with dichloromethane, dry over MgSO₄, and concentrate under reduced pressure to isolate intermediates. Optimize yields (e.g., 50–85%) by adjusting stoichiometry and reaction time .
    • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using NMR and mass spectrometry (MS).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology :

  • Liquid-liquid extraction : Use dichloromethane or ethyl acetate to separate the target compound from polar byproducts.
  • Chromatography : Employ flash column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to resolve stereoisomers or regioisomers.
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) for recrystallization to enhance purity .

Q. How can spectroscopic techniques confirm the compound’s structure?

  • Methodology :

  • ¹H/¹³C NMR : Analyze proton environments (e.g., methoxy groups at δ 3.2–3.5 ppm) and carbon signals to verify substitution patterns.
  • MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).
  • IR : Identify functional groups (e.g., ether C-O stretches at ~1100 cm⁻¹) .

Q. How should researchers assess the compound’s stability under laboratory conditions?

  • Methodology :

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks. Monitor degradation via HPLC or NMR.
  • Storage : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the dioxolane ring .

Q. What preliminary toxicity assessments are critical for safe handling?

  • Methodology :

  • GHS classification : Assume hazards based on structural analogs, such as acute oral toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .
  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to estimate IC₅₀ values for acute exposure .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically studied?

  • Methodology :

  • SAR studies : Synthesize derivatives with modified methoxy or dioxolane groups. Compare activities in biological assays (e.g., enzyme inhibition) to establish structure-activity relationships.
  • Computational modeling : Use density functional theory (DFT) to predict electronic effects of substituents on reactivity .

Q. What mechanistic insights can explain key reaction steps in the synthesis?

  • Methodology :

  • Kinetic studies : Probe reaction intermediates via quench experiments or in-situ IR spectroscopy.
  • Isotope labeling : Use deuterated reagents (e.g., D₂O) to track proton transfer mechanisms in nucleophilic additions .

Q. How can trace impurities be quantified in complex matrices?

  • Methodology :

  • HPLC-MS/MS : Develop a validated method with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid). Use reference standards (e.g., pharmacopeial impurities) for calibration .
  • LOQ/LOD : Achieve limits of quantification ≤0.1% via signal-to-noise optimization .

Q. What strategies resolve contradictions in toxicity data across studies?

  • Methodology :

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, assay protocols).
  • In vivo validation : Replicate conflicting results in animal models (e.g., rodent LD₅₀) under controlled conditions .

Q. How can metabolic pathways of this compound be elucidated?

  • Methodology :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Identify phase I/II transformations (e.g., demethylation, glucuronidation).
  • Isotope tracing : Use ¹⁴C-labeled compound to track metabolic fate in excretion studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.